Anti-MRSA Potency Comparison: MRSA Antibiotic 2 vs. Vancomycin and Linezolid
In a head-to-head susceptibility study of 42 MRSA clinical isolates, MRSA antibiotic 2 (designated Compound 2) demonstrated MIC values of ≤0.03–0.25 μg/mL, with MIC50 of 0.125 μg/mL and MIC90 of 0.25 μg/mL [1]. Against the same isolate panel, vancomycin showed MIC range 0.5–2 μg/mL (MIC50 1 μg/mL; MIC90 2 μg/mL) and linezolid exhibited MIC range 0.5–64 μg/mL (MIC50 4 μg/mL; MIC90 4 μg/mL) [1]. For community-acquired MRSA (CA-MRSA, n=25 isolates), MRSA antibiotic 2 maintained MIC 0.06–0.25 μg/mL with MIC50 0.125 μg/mL and MIC90 0.25 μg/mL, compared to vancomycin MIC range 0.5–2 μg/mL (MIC50 1 μg/mL; MIC90 1 μg/mL) and linezolid MIC range 2–8 μg/mL (MIC50 4 μg/mL; MIC90 8 μg/mL) [1].
| Evidence Dimension | MIC against MRSA clinical isolates (42 isolates) |
|---|---|
| Target Compound Data | MIC range ≤0.03–0.25 μg/mL; MIC50 0.125 μg/mL; MIC90 0.25 μg/mL |
| Comparator Or Baseline | Vancomycin: MIC range 0.5–2 μg/mL, MIC50 1 μg/mL, MIC90 2 μg/mL; Linezolid: MIC range 0.5–64 μg/mL, MIC50 4 μg/mL, MIC90 4 μg/mL |
| Quantified Difference | MRSA antibiotic 2 MIC90 is 8-fold lower than vancomycin (0.25 vs 2 μg/mL) and 16-fold lower than linezolid (0.25 vs 4 μg/mL) |
| Conditions | Broth microdilution susceptibility testing; 42 MRSA clinical isolates |
Why This Matters
This substantial potency advantage (~8-16 fold lower MIC90) enables lower experimental concentrations, reducing potential off-target effects in cell-based and in vivo assays.
- [1] PMC3195004. Table 2. Antimicrobial susceptibility testing results for compounds 1 and 2 against MRSA and comparator antibiotics. Antimicrob Agents Chemother. 2011. View Source
